molecular formula C15H23BO3 B13469696 4,4,5,5-Tetramethyl-2-(2-propoxyphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-propoxyphenyl)-1,3,2-dioxaborolane

Cat. No.: B13469696
M. Wt: 262.15 g/mol
InChI Key: XSUWSPYEHUHWBX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-propoxyphenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its boron-containing dioxaborolane ring, which imparts unique reactivity and stability. It is widely used as an intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-propoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-propoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

2-Propoxyphenylboronic acid+PinacolThis compound+Water\text{2-Propoxyphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 2-Propoxyphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-propoxyphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The dioxaborolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halides or other nucleophiles under basic conditions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted boron compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-propoxyphenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-propoxyphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles. This reactivity is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2-methoxyphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-ethoxyphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-butoxyphenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(2-propoxyphenyl)-1,3,2-dioxaborolane is unique due to its specific propoxy group, which imparts distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in certain synthetic applications where other similar compounds may not perform as effectively.

Properties

Molecular Formula

C15H23BO3

Molecular Weight

262.15 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-propoxyphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO3/c1-6-11-17-13-10-8-7-9-12(13)16-18-14(2,3)15(4,5)19-16/h7-10H,6,11H2,1-5H3

InChI Key

XSUWSPYEHUHWBX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCC

Origin of Product

United States

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